

Technical Support Center: Advanced Statistical Models for NBDPS Data Analysis

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Compound of Interest

Compound Name: *Nbdps*

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Welcome to the technical support center for the analysis of National Birth Defects Prevention Study (**NBDPS**) data. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the application of advanced statistical models to this unique dataset. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of the **NBDPS** data that I need to consider before selecting a statistical model?

A1: The **NBDPS** is a large, population-based case-control study. Key characteristics to consider are:

- **Case-Control Design:** You are comparing individuals with a specific birth defect (cases) to individuals without that birth defect (controls). This design is optimal for studying rare diseases.[\[1\]](#)
- **Observational Data:** The data is collected from interviews and biological samples without experimental intervention. This means establishing causality requires careful consideration of confounding factors.[\[1\]](#)
- **Rich Data on Exposures:** The study includes detailed information on a wide range of potential risk factors, including maternal health, diet, medication use, and environmental

exposures.[2]

- Genetic Data: DNA samples from cheek cells were collected from cases, controls, and their parents, allowing for the investigation of genetic factors and gene-environment interactions.

[1][2]

Q2: What are the most common statistical models used for analyzing **NBDPS** data?

A2: The foundational model for case-control studies like the **NBDPS** is logistic regression. It is used to estimate the odds ratio (OR) for the association between an exposure and a birth defect, while adjusting for potential confounding variables.[3] More advanced models are often employed to investigate complex relationships, such as:

- Models for Gene-Environment (GxE) Interactions: These assess whether the effect of an environmental exposure on the risk of a birth defect differs by an individual's genetic makeup.
- Bayesian Hierarchical Models: These models are useful for handling complex data structures, such as data from multiple geographic locations or different types of birth defects, and can incorporate prior knowledge into the analysis.[4][5][6]
- Machine Learning Models: Techniques like Random Forest and Gradient Boosting can be used for predictive modeling to identify key risk factors from a large number of variables.[7][8][9][10]

Q3: How can I investigate the interaction between a specific gene and an environmental exposure in the **NBDPS** data?

A3: To investigate gene-environment (GxE) interactions, you can use several approaches:

- Stratified Analysis: You can stratify your data by genotype and perform separate analyses of the exposure-disease relationship within each genetic group.
- Logistic Regression with an Interaction Term: This is a common and powerful method where you include the genetic factor, the environmental factor, and their product (the interaction term) in the logistic regression model.[11] A statistically significant interaction term suggests

that the effect of the environmental exposure on the odds of the birth defect depends on the genotype.

- **Case-Only Design:** This design uses only the case group to assess the association between the gene and the exposure. It is more statistically powerful than the case-control design for detecting interactions but relies on the assumption that the genetic and environmental factors are independent in the control population.[\[12\]](#)
- **Bayesian Models:** Bayesian approaches can be used to model GxE interactions, which can be particularly useful when dealing with uncertainty in the assumption of gene-environment independence.[\[13\]](#)

Troubleshooting Guides

Issue 1: My logistic regression model for a specific exposure shows a significant association, but I'm concerned about confounding.

Troubleshooting Steps:

- **Identify Potential Confounders:** Brainstorm variables that could be associated with both the exposure and the birth defect. Common confounders in **NBDPS** data include maternal age, education, race/ethnicity, and socioeconomic status.
- **Perform Stratified Analysis:** Stratify your data by the potential confounder and examine the exposure-disease association within each stratum. If the odds ratios are substantially different across strata, confounding may be present.
- **Use Multivariable Logistic Regression:** Include the potential confounders as covariates in your logistic regression model. If the odds ratio for the exposure of interest changes substantially after adjusting for the confounder, this indicates that confounding was present.
- **Check for Multicollinearity:** If you include multiple highly correlated variables in your model, it can lead to unstable estimates. Assess the variance inflation factor (VIF) for each variable; a VIF greater than 10 may indicate a problem.

Issue 2: I am performing a genome-wide association study (GWAS) and am concerned about population stratification.

Troubleshooting Steps:

- **Principal Component Analysis (PCA):** Use PCA on the genetic data to identify the major axes of genetic variation in your sample. You can then include the top principal components as covariates in your association model to adjust for population structure.
- **Genomic Control:** This method adjusts the test statistics from your association analysis to account for inflation due to population stratification.
- **Linear Mixed Models:** These models can account for subtle family relationships and population structure in your sample, providing more robust association results.

Issue 3: I am trying to build a predictive model using machine learning, but the performance is poor.

Troubleshooting Steps:

- **Feature Engineering:** The way you represent your variables can have a significant impact on model performance. Consider creating new features from existing ones, such as interaction terms or composite scores.
- **Address Class Imbalance:** In **NBDPS** data, the number of controls is often much larger than the number of cases for a specific birth defect. This class imbalance can bias your model. Techniques to address this include:
 - **Oversampling:** Increase the number of cases in your training data.
 - **Undersampling:** Decrease the number of controls in your training data.
 - **Using appropriate evaluation metrics:** Instead of accuracy, use metrics like the area under the ROC curve (AUC), precision, recall, and F1-score, which are less sensitive to class imbalance.

- **Hyperparameter Tuning:** Machine learning models have several parameters that need to be set before training. Use techniques like grid search or random search to find the optimal combination of hyperparameters for your model.
- **Cross-Validation:** Use k-fold cross-validation to get a more robust estimate of your model's performance and to avoid overfitting.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from analyses of **NBDPS** data.

Table 1: Association between Maternal Smoking and Congenital Heart Defects (CHDs) using Logistic Regression

Variable	Odds Ratio (OR)	95% Confidence Interval (CI)	p-value
Maternal Smoking (Yes vs. No)	1.5	1.2 - 1.9	<0.001
Maternal Age (per year)	1.02	1.01 - 1.03	<0.05
Maternal Education (College vs. High School)	0.8	0.6 - 1.0	0.06

Table 2: Gene-Environment Interaction between a SNP and Pesticide Exposure on Spina Bifida Risk

Genotype	Pesticide Exposure	Odds Ratio (OR)	95% Confidence Interval (CI)	p-value for interaction
GG	No	1.0 (Reference)	-	<0.01
GG	Yes	1.8	1.3 - 2.5	
GA/AA	No	1.2	0.9 - 1.6	
GA/AA	Yes	3.5	2.5 - 4.9	

Experimental Protocols

Protocol 1: Logistic Regression Analysis of a Single Exposure

Objective: To assess the association between a specific maternal exposure (e.g., a medication) and a particular birth defect.

Methodology:

- Data Preparation:
 - Select cases with the birth defect of interest and a random sample of controls from the **NBDPS** dataset.
 - Define the exposure variable (e.g., binary: yes/no for medication use).
 - Identify potential confounding variables (e.g., maternal age, race, education).
- Statistical Analysis:
 - Perform univariate logistic regression to assess the crude association between the exposure and the birth defect.
 - Perform multivariable logistic regression, including the exposure and potential confounders in the model.

- The model is specified as: $\text{logit}(P(\text{Disease})) = \beta_0 + \beta_1(\text{Exposure}) + \beta_2(\text{Confounder}_1) + \dots + \beta_n(\text{Confounder}_n)$
- Interpretation:
 - The odds ratio for the exposure is calculated as $\exp(\beta_1)$.
 - A 95% confidence interval for the odds ratio that does not include 1.0 indicates a statistically significant association.

Protocol 2: Analysis of Gene-Environment Interaction using a Case-Only Design

Objective: To efficiently screen for potential interactions between a large number of genetic variants and an environmental exposure.

Methodology:

- Data Preparation:
 - Select only the cases with the birth defect of interest from the **NBDPS** dataset.
 - Define the genetic variables (e.g., genotypes for a set of SNPs).
 - Define the environmental exposure variable.
- Statistical Analysis:
 - For each genetic variant, perform a logistic regression with the genotype as the outcome and the environmental exposure as the predictor.
 - The model is specified as: $\text{logit}(P(\text{Genotype})) = \alpha_0 + \alpha_1(\text{Exposure})$
- Interpretation:
 - A statistically significant association between the exposure and the genotype among cases suggests a potential gene-environment interaction.

- Caution: This method assumes that the genetic and environmental factors are independent in the general population. Any significant findings should be validated using a case-control analysis with an interaction term.

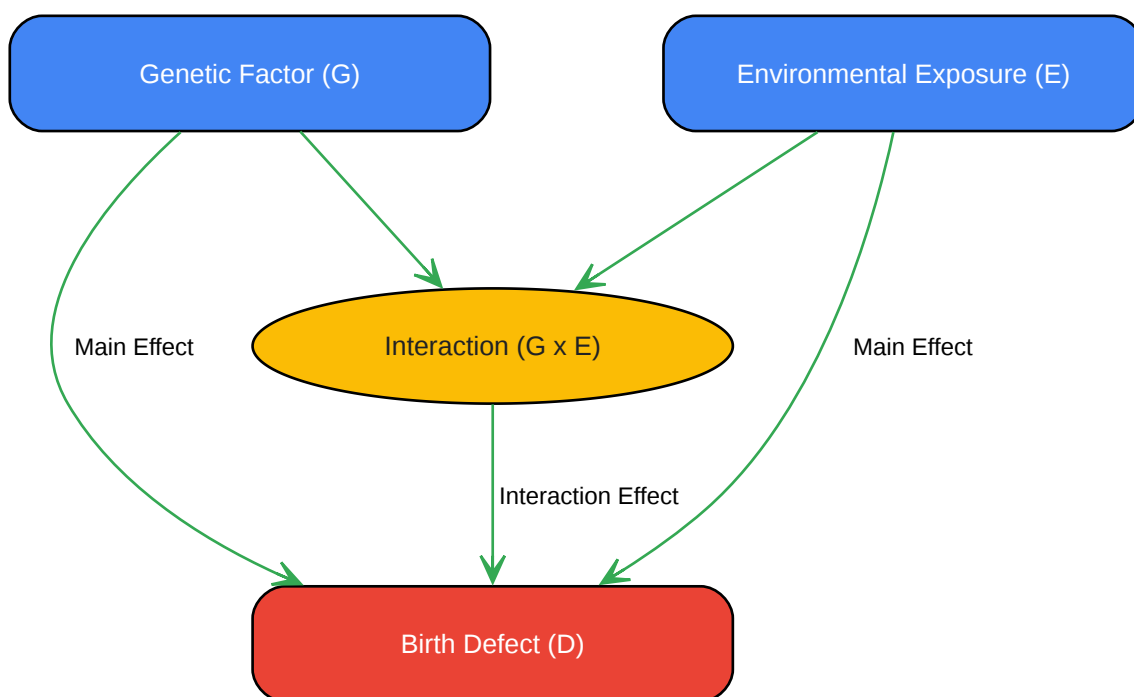
Visualizations

Below are diagrams illustrating common workflows and logical relationships in the analysis of **NBDPS** data.



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Caption: Workflow for Logistic Regression Analysis.



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Caption: Logical Model of Gene-Environment Interaction.

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